Methyl 4-isopropylphenylacetate

Descripción

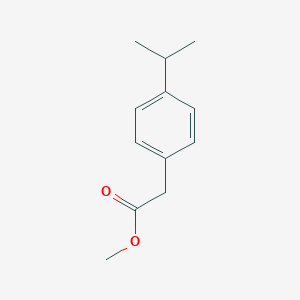

Methyl 4-isopropylphenylacetate is an ester derived from 4-isopropylphenylacetic acid and methanol. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The compound features a phenyl ring substituted with an isopropyl group at the para position, linked to an acetate methyl ester. This structure confers unique physical and chemical properties, such as moderate volatility and lipophilicity, making it relevant in fragrance, agrochemical, or pharmaceutical synthesis.

Propiedades

Número CAS |

16216-94-7 |

|---|---|

Fórmula molecular |

C12H16O2 |

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

methyl 2-(4-propan-2-ylphenyl)acetate |

InChI |

InChI=1S/C12H16O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3 |

Clave InChI |

YPVRHVMAGVVRCI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)OC |

SMILES canónico |

CC(C)C1=CC=C(C=C1)CC(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 4-Isopropylphenylacetate

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Key Differences: Replacing the methyl ester with an ethyl group increases molecular weight and alters hydrophobicity. Ethyl esters generally exhibit lower volatility and higher boiling points compared to methyl analogs.

(4-Methylphenyl)acetate

- Molecular Formula : C₉H₉O₂

- Molecular Weight : 149.17 g/mol

- Key Differences : The phenyl ring here has a methyl substituent instead of isopropyl, reducing steric bulk and molecular weight. This simplification enhances solubility in polar solvents but decreases thermal stability compared to branched analogs.

Isopropyl Phenylacetate

- Molecular Formula : C₁₁H₁₄O₂ (inferred from structure)

- Molecular Weight : ~178.23 g/mol (parent acid) + ester adjustment

- Key Differences : This compound lacks the isopropyl group on the phenyl ring, reducing steric hindrance. The ester group (isopropyl) increases hydrophobicity compared to methyl esters, influencing applications in hydrophobic matrix formulations.

4-Isopropylphenylacetic Acid

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Differences : As the carboxylic acid precursor, it exhibits higher polarity and acidity (pKa ~4–5) than its ester derivatives. This makes it more reactive in aqueous environments, suitable for salt formation or conjugation reactions.

Data Table: Comparative Properties of Methyl 4-Isopropylphenylacetate and Analogs

Research Findings and Discussion

- Volatility and Solubility : Methyl esters (e.g., this compound) are more volatile than ethyl analogs, as seen in gas chromatography profiles of related esters . The isopropyl group enhances lipophilicity, reducing water solubility compared to methyl-substituted phenylacetates .

- Chemical Reactivity : The electron-donating isopropyl group stabilizes the ester against hydrolysis relative to unsubstituted phenyl acetates. Ethyl esters, however, show slower hydrolysis rates than methyl esters due to steric effects .

- Applications: this compound’s balance of volatility and stability makes it suitable for controlled-release formulations, whereas ethyl derivatives are preferred in non-volatile applications like agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.